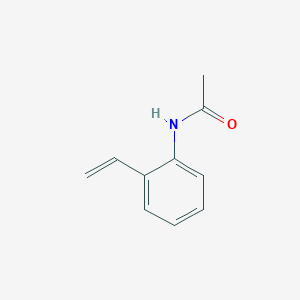![molecular formula C9H10F3N B8512448 (1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE](/img/structure/B8512448.png)
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE is a chiral compound characterized by the presence of a difluoromethyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing commercially available reagents and catalysts to ensure high yield and purity. The process is designed to be scalable and cost-effective, often employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce a variety of substituted ethanamines .
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-difluoromethyl amides: These compounds share the difluoromethyl group but differ in their amide functional group.
Difluoromethylated heterocycles: These compounds contain difluoromethyl groups attached to heterocyclic structures.
Uniqueness
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H10F3N |
|---|---|
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
KJTZUOPRFPEYPX-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)C(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzoxazole](/img/structure/B8512393.png)
![2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one](/img/structure/B8512394.png)










![1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide](/img/structure/B8512460.png)

